N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 868983-72-6
VCID: VC4995564
InChI: InChI=1S/C17H17F2N3O6S/c18-11-3-4-13(19)14(8-11)29(25,26)22-5-7-28-15(22)10-21-17(24)16(23)20-9-12-2-1-6-27-12/h1-4,6,8,15H,5,7,9-10H2,(H,20,23)(H,21,24)
SMILES: C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=CO3
Molecular Formula: C17H17F2N3O6S
Molecular Weight: 429.39

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

CAS No.: 868983-72-6

Cat. No.: VC4995564

Molecular Formula: C17H17F2N3O6S

Molecular Weight: 429.39

* For research use only. Not for human or veterinary use.

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide - 868983-72-6

Specification

CAS No. 868983-72-6
Molecular Formula C17H17F2N3O6S
Molecular Weight 429.39
IUPAC Name N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
Standard InChI InChI=1S/C17H17F2N3O6S/c18-11-3-4-13(19)14(8-11)29(25,26)22-5-7-28-15(22)10-21-17(24)16(23)20-9-12-2-1-6-27-12/h1-4,6,8,15H,5,7,9-10H2,(H,20,23)(H,21,24)
Standard InChI Key PAGORPLCSORJSX-UHFFFAOYSA-N
SMILES C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=CO3

Introduction

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its intricate structure and potential biological applications. This compound belongs to the class of oxalamides, which are derivatives of oxalic acid and are known for their biological activity.

Key Features:

  • Molecular Structure: The compound features an oxazolidine ring, a five-membered heterocyclic structure containing nitrogen and oxygen, along with a sulfonyl group attached to the oxazolidine. This enhances its reactivity and may contribute to its biological activities.

  • Chemical Composition: It includes carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms, indicating a complex molecular formula.

Synthesis and Characterization

The synthesis of N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide involves several synthetic steps, requiring careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.

Synthesis Steps:

  • Initial Preparation: The synthesis typically begins with the preparation of the oxazolidine ring and the sulfonyl group.

  • Coupling Reactions: The oxazolidine derivative is then coupled with other functional groups to form the oxalamide structure.

  • Purification: Final purification steps involve chromatography or crystallization to obtain the compound in high purity.

Biological Applications

This compound is of interest in medicinal chemistry, particularly for its potential as an antimicrobial agent and enzyme inhibitor. The oxazolidine moiety is often associated with antimicrobial properties, especially against gram-positive bacteria, due to its ability to interfere with bacterial protein synthesis.

Potential Applications:

  • Antimicrobial Agents: The compound's structure suggests potential use in developing antimicrobial drugs.

  • Enzyme Inhibitors: Its ability to interact with specific biological targets makes it a candidate for enzyme inhibition studies.

Chemical Reactions:

  • Oxidation: May yield sulfonic acids.

  • Reduction: Could produce alcohols or amines.

Data and Research Findings

While specific physical properties like melting point or boiling point are not always reported, the compound's solubility varies depending on the solvent used. Its stability under normal laboratory conditions is noted, but handling with care is advised due to potential reactivity.

Data Table:

PropertyDescription
Molecular FormulaNot specified
Molecular WeightNot specified
Chemical CompositionC, H, F, N, O, S
SolubilityVariable
StabilityStable under normal conditions

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